REACTION_CXSMILES
|
[N+:1]([C:4]1[C:12]([NH:13]C(=O)C)=[CH:11][C:7]2[CH2:8][CH2:9][O:10][C:6]=2[CH:5]=1)([O-:3])=[O:2].[CH]Cl.N>CCO>[N+:1]([C:4]1[C:12]([NH2:13])=[CH:11][C:7]2[CH2:8][CH2:9][O:10][C:6]=2[CH:5]=1)([O-:3])=[O:2] |^3:16|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(CCO2)C=C1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.27 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |